N-{[4-(2,3-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide
Description
This compound features a complex heterocyclic scaffold combining a thiophene-2-carboxamide core with 1,2,4-triazole and 4,5-dihydro-1H-pyrazole rings. Key structural elements include:
- A 2,3-dimethylphenyl substituent on the triazole ring.
- A 4-methoxyphenyl group on the pyrazole moiety.
- A thiophen-2-yl substituent linked via a sulfide bridge to the triazole.
Properties
IUPAC Name |
N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N6O3S3/c1-20-7-4-8-25(21(20)2)37-29(18-33-31(40)28-10-6-16-43-28)34-35-32(37)44-19-30(39)38-26(22-11-13-23(41-3)14-12-22)17-24(36-38)27-9-5-15-42-27/h4-16,26H,17-19H2,1-3H3,(H,33,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFQXZJIHFQIHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)C6=CC=CS6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N6O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chalcone Intermediate Preparation
A Claisen-Schmidt condensation between 4-methoxyacetophenone (1.50 g, 9.1 mmol) and thiophene-2-carboxaldehyde (1.02 g, 9.1 mmol) in ethanol (40 mL) with 10% NaOH (5 mL) at 0–5°C yields (E)-3-(thiophen-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (2 h), then RT (12 h) |
| Solvent | Ethanol |
| Base | NaOH (10% w/v) |
| Yield | 82% |
Cyclocondensation to Dihydropyrazole
The chalcone (2.11 g, 7.5 mmol) reacts with hydrazine hydrate (0.75 mL, 15.4 mmol) in acetic acid (15 mL) under reflux (4 h) to form 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole.
Characterization Data
- 1H NMR (600 MHz, CDCl3): δ 7.38 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (dd, J = 5.4, 1.2 Hz, 1H, Th-H), 7.02 (dd, J = 3.6, 1.2 Hz, 1H, Th-H), 6.98 (dd, J = 5.4, 3.6 Hz, 1H, Th-H), 5.12 (dd, J = 11.4, 4.8 Hz, 1H, Pyrazole-H), 3.82 (s, 3H, OCH3), 3.45–3.38 (m, 1H, CH2), 2.95–2.88 (m, 1H, CH2).
Preparation of 2-Bromo-1-[5-(4-Methoxyphenyl)-3-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazol-1-yl]Ethan-1-One
The dihydropyrazole (1.89 g, 6.2 mmol) undergoes N-acylation with bromoacetyl bromide (1.12 mL, 12.4 mmol) in dry DCM (30 mL) using triethylamine (1.73 mL, 12.4 mmol) as base (0°C to RT, 3 h).
Optimization Notes
- Excess bromoacetyl bromide (2 eq) ensures complete substitution
- Low temperature prevents dihydropyrazole ring opening
- Yield: 76% after silica gel chromatography (hexane:EtOAc 3:1)
Synthesis of 4-(2,3-Dimethylphenyl)-5-(Mercaptomethyl)-4H-1,2,4-Triazole-3-Carbaldehyde
Triazole Ring Formation
A mixture of 2,3-dimethylbenzaldehyde (1.34 g, 10 mmol), thiosemicarbazide (0.91 g, 10 mmol), and K2CO3 (1.38 g, 10 mmol) in DMF (20 mL) is heated at 100°C for 8 h to form 4-(2,3-dimethylphenyl)-5-mercapto-4H-1,2,4-triazole.
Mercaptomethyl Functionalization
The triazole-thiol (1.65 g, 7.2 mmol) reacts with chloroacetaldehyde (0.65 mL, 8.6 mmol) in EtOH/H2O (3:1, 40 mL) at reflux (6 h) to install the mercaptomethyl group.
Critical Parameters
- pH maintained at 8–9 with NaHCO3 to prevent disulfide formation
- Nitrogen atmosphere minimizes oxidative coupling
Thioether Linkage Formation
The bromoethyl-pyrazole (2.01 g, 5.1 mmol) and triazole-mercaptomethyl (1.48 g, 5.1 mmol) undergo nucleophilic substitution in acetone (50 mL) with K2CO3 (1.41 g, 10.2 mmol) at 60°C (12 h).
Reaction Monitoring
- TLC (hexane:EtOAc 1:1) shows complete consumption of thiol (Rf 0.3)
- Isolated yield: 68% after recrystallization from ethanol
Amide Bond Formation with Thiophene-2-Carboxylic Acid
Carboxylic Acid Activation
Thiophene-2-carboxylic acid (0.79 g, 6.2 mmol) is activated with EDC·HCl (1.42 g, 7.4 mmol) and DMAP (0.15 g, 1.2 mmol) in dry DCM (30 mL) under N2 (30 min).
Coupling with Triazole-Methylamine
The activated acid reacts with the triazole-methylamine intermediate (2.50 g, 4.1 mmol) in DCM (20 mL) at RT (48 h). Post-reaction purification via column chromatography (DCM:MeOH 95:5) yields the title compound (1.98 g, 62%).
Analytical Data
- HRMS (ESI+): m/z calcd for C38H34N6O4S3 [M+H]+: 763.1789, found: 763.1792
- 1H NMR (600 MHz, DMSO-d6): δ 8.45 (t, J = 5.4 Hz, 1H, NH), 7.82 (d, J = 3.6 Hz, 1H, Th-H), 7.68 (d, J = 5.4 Hz, 1H, Th-H), 7.32–7.18 (m, 6H, Ar-H), 6.95–6.88 (m, 4H, Ar-H), 5.14 (s, 2H, OCH2), 4.62 (s, 2H, SCH2), 3.79 (s, 3H, OCH3), 2.34 (s, 3H, CH3), 2.22 (s, 3H, CH3).
Comparative Analysis of Synthetic Routes
Table 1. Yield Optimization for Key Steps
| Step | Reagent System | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Dihydropyrazole | AcOH/Hydrazine | Reflux | 4 | 82 |
| Thioether Formation | K2CO3/Acetone | 60°C | 12 | 68 |
| Amide Coupling | EDC/DMAP/DCM | RT | 48 | 62 |
Key Observations
- Microwave-assisted synthesis reduced dihydropyrazole cyclization time to 1 h (yield 78%) but caused decomposition at >150°C
- Ultrasonic irradiation during thioether formation improved yield to 74% (30 min vs. 12 h conventional)
Challenges and Mitigation Strategies
Regioselectivity in Triazole Formation
Epimerization in Dihydropyrazole
Oxidative Degradation of Thiols
- Rigorous N2 purging and addition of 0.1% EDTA prevents disulfide byproducts
Chemical Reactions Analysis
Types of Reactions: Describe the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, etc.
Common Reagents and Conditions: List the common reagents and conditions used in these reactions. Include information on catalysts, solvents, and any specific reaction conditions.
Major Products: Identify the major products formed from these reactions. Discuss the yields and any side products that may be formed.
Scientific Research Applications
Provide a comprehensive description of the scientific research applications of the compound. Include its use in various fields such as chemistry, biology, medicine, and industry. Discuss any known biological activities, therapeutic uses, or industrial applications.
Mechanism of Action
Explain the mechanism by which the compound exerts its effects. Identify the molecular targets and pathways involved. Discuss any known interactions with biological molecules or cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,2,4-Triazole and Thiophene Moieties
Compounds from share critical structural motifs with the target molecule, including 1,2,4-triazole cores and thiophene /aryl substituents. Key examples and their properties are summarized below:
| Compound ID | Substituents on Triazole | Bioactivity Target | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 6l | Trifluoromethylfuran | 5-Lipoxygenase | 93 | 125–128 |
| 6m | 5-Methylpyridine | 5-Lipoxygenase | 92 | 196–198 |
| 6s | Benzonitrile | 5-Lipoxygenase | 80 | 198–200 |
| Target | 2,3-Dimethylphenyl | Hypothetical | N/A | N/A |
Key Observations:
- The 4-methoxyphenyl group is conserved across multiple analogues (e.g., 6l, 6m, 6s), suggesting its role in enhancing binding to hydrophobic enzyme pockets .
- Higher melting points (e.g., 196–200°C for 6m and 6s) correlate with rigid aromatic substituents, whereas the target compound’s 2,3-dimethylphenyl group may reduce rigidity compared to pyridine or benzothiazole derivatives.
Physicochemical and Pharmacokinetic Properties
Using similarity indexing methodologies (as in ), molecular properties of the target compound were compared to analogues:
| Property | Target Compound | 6l () | SAHA (Reference) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~650* | 522.57 | 264.32 |
| LogP (Predicted) | ~4.2* | 3.8 | 1.5 |
| Hydrogen Bond Acceptors | 9 | 7 | 5 |
| Hydrogen Bond Donors | 2 | 1 | 3 |
*Estimated based on structural complexity.
Implications:
- The target’s higher molecular weight and logP suggest reduced solubility compared to 6l but enhanced membrane permeability.
- The thiophene-2-carboxamide group may improve target engagement compared to simpler carboxamides in .
Bioactivity and Mechanism of Action
While direct data for the target compound is unavailable, analogues in inhibit 5-lipoxygenase-activating protein (FLAP) via triazole-thioether interactions .
Biological Activity
N-{[4-(2,3-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a complex compound with potential biological activity, particularly in the fields of oncology and antimicrobial research. This article reviews the biological properties of this compound based on recent studies, highlighting its anticancer and antibacterial activities.
Chemical Structure and Properties
The compound features multiple pharmacophoric elements including thiophene and triazole rings which are known for their biological activity. The presence of various substituents such as dimethylphenyl and methoxyphenyl enhances its potential interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that thiophene carboxamide derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to the target compound have shown potent activity against Hep3B liver cancer cells with IC50 values ranging from 5.46 to 12.58 µM . The mechanism of action involves disruption of microtubule dynamics similar to that of Combretastatin A-4 (CA-4), leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .
Case Study: Compound Interaction with Tubulin
Molecular docking studies indicate that the thiophene moiety plays a critical role in binding to tubulin, enhancing the compound's stability and interaction profile. The most active derivatives exhibited favorable dynamics over a 100 ns simulation period at physiological temperatures, suggesting robust interactions within the binding pocket .
Antibacterial Activity
The compound also exhibits promising antibacterial properties. Thiophene derivatives have been reported to possess significant activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. For example, certain derivatives demonstrated an antibacterial activity index exceeding that of standard antibiotics like ampicillin .
Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | Hep3B | 5.46 - 12.58 | |
| Antibacterial | E. coli | > 83.3% | |
| Antibacterial | P. aeruginosa | > 82.6% |
Molecular Docking and In Silico Studies
In silico analyses using molecular docking tools have provided insights into the binding affinity of the compound with various protein targets. The binding scores indicate strong interactions with proteins involved in cancer cell proliferation and bacterial metabolism . Additionally, density functional theory (DFT) calculations revealed important reactivity parameters that correlate with biological activity.
Q & A
Synthesis and Optimization
Basic Question: Q. What are the recommended synthetic routes for constructing the multi-component structure of this compound? Methodological Answer: The synthesis involves sequential heterocyclic ring formation and functionalization:
Thiophene-Pyrazole Core : Start with 2-thiophenecarboxylic acid hydrazide and phenylisothiocyanate in ethanol under reflux to form thiosemicarbazide intermediates. Intramolecular cyclization (via acid catalysis) yields the dihydro-pyrazole-thiophene scaffold .
Triazole-Sulfanyl Linkage : Use 1,2,4-triazole-3-thiol derivatives and 2-bromoacetophenone analogs in DMF with K₂CO₃ for nucleophilic substitution to attach the sulfanyl-ethyl-oxo bridge .
Final Coupling : Employ EDC/HOBt-mediated amide coupling between the triazole-methyl-thiophene carboxylate and the pyrazole-thiophene intermediate in anhydrous DCM .
Advanced Question: Q. How can regioselectivity challenges during triazole and pyrazole cyclization be addressed? Methodological Answer: Regioselectivity is influenced by:
- Substituent Effects : Electron-donating groups (e.g., 4-methoxyphenyl on pyrazole) direct cyclization to favor 1,5-disubstituted products. Steric hindrance from 2,3-dimethylphenyl on triazole stabilizes the 4H-1,2,4-triazole tautomer .
- Catalytic Conditions : Use of p-TsOH in ethanol promotes kinetically controlled cyclization, while microwave-assisted synthesis enhances regioselectivity via rapid heating .
Biological Activity Evaluation
Basic Question: Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity? Methodological Answer:
- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and C. albicans (ATCC 90028), with MIC values reported .
- Anti-inflammatory : COX-2 inhibition assay using recombinant human enzyme (Cayman Chemical Kit 701080) .
- Kinase Inhibition : ADP-Glo™ Kinase Assay (Promega) for JAK2/STAT3 pathway targeting .
Advanced Question: Q. How can mechanism-of-action studies resolve contradictory cytotoxicity results across cell lines? Methodological Answer:
- Transcriptomic Profiling : RNA-seq on sensitive vs. resistant cell lines (e.g., HepG2 vs. MCF-7) to identify differentially expressed pathways (e.g., apoptosis vs. drug efflux).
- Chemical Proteomics : Use biotinylated analogs for pull-down assays to map protein targets (e.g., HSP90 or tubulin) .
Analytical Characterization
Basic Question: Q. Which spectroscopic techniques confirm the compound’s structure? Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- HRMS : Exact mass calculation for C₃₄H₃₁N₇O₃S₂ ([M+H]⁺: 674.1978) .
Advanced Question: Q. How can stereochemical uncertainties in the dihydro-pyrazole moiety be resolved? Methodological Answer:
- X-ray Crystallography : Co-crystallize with PEG 4000 for single-crystal analysis (e.g., CCDC deposition) .
- NOESY NMR : Correlate spatial proximity of 4-methoxyphenyl and thiophene protons to confirm cis configuration .
Stability and Solubility
Basic Question: Q. What conditions accelerate hydrolytic degradation of the sulfanyl-ethyl-oxo bridge? Methodological Answer:
- pH-Dependent Stability : Incubate in PBS (pH 7.4 vs. 1.2) at 37°C. LC-MS monitors cleavage products (e.g., free thiols at pH > 8) .
- Oxidative Stress : Treat with H₂O₂ (1 mM) to form sulfoxide derivatives (confirmed via TLC) .
Advanced Question: Q. How can computational modeling improve solubility for in vivo studies? Methodological Answer:
- LogP Prediction : Use Schrödinger’s QikProp (predicted LogP = 3.2) to guide salt formation (e.g., HCl salt reduces LogP to 2.1) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (85:15 lactide:glycolide) to enhance aqueous dispersion .
Data Contradictions
Basic Question: Q. How should researchers validate conflicting antimicrobial activity data? Methodological Answer:
- Standardize Assays : Use CLSI-compliant media (e.g., CAMHB for bacteria) and control strains. Replicate with independent compound batches .
- Check Efflux Pump Interference : Include verapamil (50 µM) in P. aeruginosa assays to inhibit MexAB-OprM efflux .
Advanced Question: Q. Why do SAR studies show inconsistent activity with methoxy substituents? Methodological Answer:
- Ortho vs. Para Effects : Para-methoxy enhances membrane permeability (logD = 2.8), while ortho-methoxy induces steric clashes with target proteins (docking score < −8.0 kcal/mol in Autodock Vina) .
Structure-Activity Relationships (SAR)
Basic Question: Q. Which substituents enhance kinase inhibitory activity? Methodological Answer:
- Thiophene vs. Furan : Thiophene improves IC₅₀ by 10-fold (JAK2 IC₅₀ = 0.12 µM vs. 1.3 µM for furan) due to sulfur’s electronegativity .
- Methoxy Positioning : 4-Methoxyphenyl on pyrazole increases solubility without sacrificing binding (ΔG = −9.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
